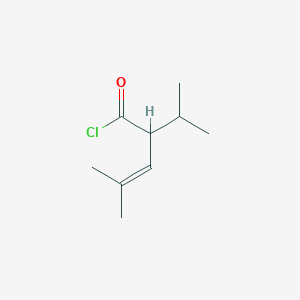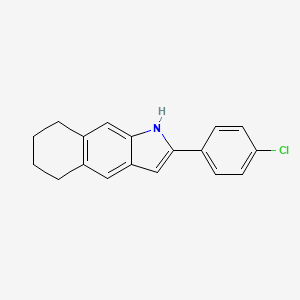
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
For example, the synthesis can be initiated by reacting 4-chlorophenylhydrazine with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the indole ring, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: The compound can be used as a probe to study biological processes involving indole derivatives.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows the compound to bind to these targets with high affinity, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its interaction with receptors in the nervous system may result in analgesic or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: Similar in structure but lacks the chlorophenyl group.
5,6,7,8-Tetrahydro-1H-benzo(f)indole: Lacks the chlorophenyl substitution.
4-Chloroindole: Contains the chlorophenyl group but lacks the tetrahydrobenzo ring.
Uniqueness
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo(f)indole is unique due to the combination of the chlorophenyl group and the tetrahydrobenzoindole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
38824-45-2 |
|---|---|
Fórmula molecular |
C18H16ClN |
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-benzo[f]indole |
InChI |
InChI=1S/C18H16ClN/c19-16-7-5-12(6-8-16)17-11-15-9-13-3-1-2-4-14(13)10-18(15)20-17/h5-11,20H,1-4H2 |
Clave InChI |
OCGHFHRJGUSPNU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C3C=C(NC3=C2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


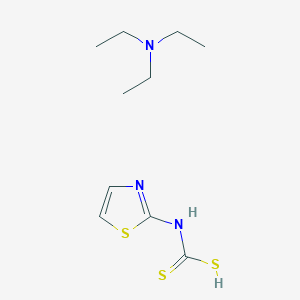

![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
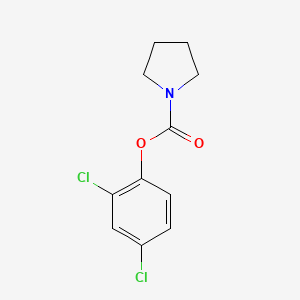
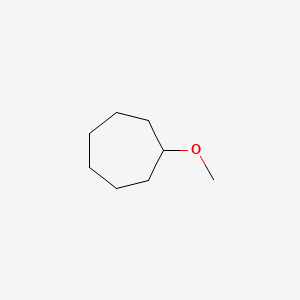
phosphanium bromide](/img/structure/B14667760.png)

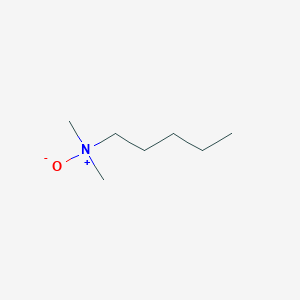
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
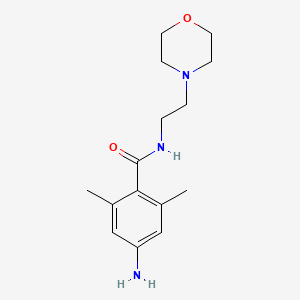
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
